Thieno[3,2-b]pyridin-2-ylmethanamine

Kinase inhibitor design Hinge binder selectivity Thienopyridine scaffold

Thieno[3,2-b]pyridin-2-ylmethanamine (CAS 1313725-98-2) is a privileged thienopyridine pharmacophore with a methanamine group at the 2-position that provides a reactive handle for amide bond formation, reductive amination, and urea synthesis. The fused thieno[3,2-b]pyridine core enables ATP-competitive kinase inhibition, while the methanamine vectorial orientation is critical for selective binding—positional isomers (3-yl or 6-yl methanamine analogs) are not interchangeable without SAR confirmation. Validated in Src kinase (para-aminomethyl retains potency), type II VEGFR-2 (IC50 10–28 nM), and dual c-Met/VEGFR2 in vivo xenograft models. The weak hinge interaction supports variable binding modes, achieving high kinome-wide selectivity for underexplored kinases such as Haspin, CDKLs, and TAF1L. Procure only 2-position methanamine; generic substitution risks altered binding trajectories.

Molecular Formula C8H8N2S
Molecular Weight 164.23
CAS No. 1313725-98-2
Cat. No. B3046852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-2-ylmethanamine
CAS1313725-98-2
Molecular FormulaC8H8N2S
Molecular Weight164.23
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)CN)N=C1
InChIInChI=1S/C8H8N2S/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2
InChIKeyPJCCIIHILYHGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-2-ylmethanamine (CAS 1313725-98-2): Supplier Selection Guide for Kinase-Targeted Building Blocks


Thieno[3,2-b]pyridin-2-ylmethanamine (CAS 1313725-98-2) is a heterocyclic primary amine building block featuring a fused thieno[3,2-b]pyridine core with a methanamine substituent at the 2-position, having molecular formula C8H8N2S and molecular weight 164.23 . This scaffold belongs to the broader thienopyridine family of privileged pharmacophores extensively employed in kinase inhibitor drug discovery [1]. The compound serves as a versatile synthetic intermediate for generating ATP-competitive kinase inhibitors, with the methanamine group providing a reactive handle for amide bond formation, reductive amination, and urea synthesis .

Thieno[3,2-b]pyridin-2-ylmethanamine: Why In-Class Substitution Without SAR Validation Introduces Uncontrolled Variables


Generic substitution among thienopyridine methanamine positional isomers or alternative heterocyclic hinge binders is inadvisable without experimental SAR confirmation, because subtle variations in substitution pattern and ring fusion geometry produce profound differences in kinase selectivity and binding mode. The six isomeric thienopyridine systems—differing only in annulation mode between thiophene and pyridine rings—exhibit distinct electronic distributions, hinge-region hydrogen-bonding capacities, and exit-vector geometries that are not interchangeable in lead optimization [1]. More critically, even regioisomers within the thieno[3,2-b]pyridine series can adopt fundamentally different binding orientations to the kinase active site, as demonstrated by compounds MU1464 and MU1668 which share identical molecular formula but display divergent kinome-wide selectivity profiles due solely to positional differences in substituent attachment [2]. The methanamine group at the 2-position of the target compound confers specific vectorial orientation that cannot be replicated by 3-ylmethanamine (CAS 1416713-99-9) or 6-ylmethanamine analogs, which position the primary amine handle at different exit trajectories relative to the hinge-binding core .

Thieno[3,2-b]pyridin-2-ylmethanamine: Quantitative Differentiation Evidence for Sourcing Decisions


Hinge-Region Binding Mode: Weak Interaction Enables Kinome-Wide Selectivity Not Achievable with Classical Hinge Binders

The thieno[3,2-b]pyridine core exhibits uniquely weak interaction with the kinase hinge region compared to classical heterocyclic hinge binders (e.g., quinoline, pyrazolopyrimidine, pyrrolopyridine scaffolds), a property that enables profoundly different binding modes while maintaining high kinome-wide selectivity [1]. This structural feature is intrinsic to the thieno[3,2-b]pyridine scaffold and independent of peripheral substituents, meaning the target compound as a building block inherits this advantage over alternative heterocyclic cores. The weak hinge interaction creates a template for ATP-competitive but not ATP-mimetic inhibitors that are anchored at the kinase back pocket, a design strategy unavailable to strong hinge-binding scaffolds [2].

Kinase inhibitor design Hinge binder selectivity Thienopyridine scaffold ATP-competitive inhibition

C-2 Substituent SAR: Methanamine Position Critically Modulates Src Kinase Inhibitory Potency

Structure-activity relationship studies on 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles demonstrate that the nature and position of aminomethyl substituents on the C-2 phenyl group directly modulate Src kinase inhibitory activity [1]. Specifically, derivatives with aminomethyl and aminoethyl substituents at the para position of the C-2 phenyl group retained the activity of the initial analogues, whereas direct attachment of an amino group led to decreased activity [2]. This SAR finding establishes that the methanamine functionality at the C-2 position—exactly the substitution pattern present in the target compound—represents a validated and potency-preserving substitution motif in this chemotype.

Src kinase inhibition Structure-activity relationship Thienopyridine C-2 substitution Aminomethyl substituent

C-2 Heteroaryl Substitution Pattern: Thienyl vs. Alternative Heterocycles in Src Kinase Inhibition

In a direct comparative SAR study, replacement of the C-2 phenyl group in 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles with various heteroaryl substituents produced distinct potency outcomes [1]. A 3,5-substituted thiophene at C-2 provided improved Src kinase inhibitory activity compared to the parent phenyl compound, whereas other thiophene isomers (2-thienyl) showed reduced activity [2]. Furthermore, among a panel of C-2 heteroaryl substitutions in 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles, compounds bearing 3,5-furan or 2,5-pyridine at C-2 exhibited the best activity in both Src enzyme and cell assays [3].

Src kinase inhibitor Heteroaryl substitution Thienopyridine SAR Thiophene isosteres

VEGFR-2 Kinase Inhibition: Meta-Position Arylurea Thioether Derivatives Achieve Nanomolar Potency

A series of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were evaluated as VEGFR-2 tyrosine kinase inhibitors, revealing that the meta-substituted thioether positional isomers (compounds 4a-4h) consistently achieved the lowest IC50 values compared to ortho- and para-substituted analogs [1]. The most potent meta-substituted compounds (4d-4h) bearing hydrophobic groups (Me, F, CF3, Cl) on the terminal phenyl ring exhibited IC50 values of 10-28 nM in VEGFR-2 enzymatic assays, with compound 4d (Me-substituted) showing an IC50 of 28 nM [2]. These compounds also demonstrated functional antiangiogenic activity: significant inhibition of HUVEC proliferation (BrdU assay), migration (wound-healing assay), and tube formation at low concentrations (1.0-2.5 μM), with concomitant reduction in phosphorylated VEGFR-2 by Western blotting [3].

VEGFR-2 inhibition Antiangiogenesis Thienopyridine thioether Type II kinase inhibitor

Dual c-Met/VEGFR2 Inhibition: Thieno[3,2-b]pyridine Scaffold Enables Low Nanomolar In Vitro Potency and In Vivo Tumor Xenograft Efficacy

A series of N3-arylmalonamide derivatives based on the thieno[3,2-b]pyridine scaffold were designed and evaluated as dual inhibitors of c-Met and VEGFR2 tyrosine kinases [1]. These compounds demonstrated IC50 values in the low nanomolar range in vitro against both kinase targets [2]. Importantly, the lead compound from this series exhibited in vivo efficacy in human tumor xenograft models in mice, demonstrating that the thieno[3,2-b]pyridine core is compatible with both potent enzymatic inhibition and favorable pharmacokinetic properties required for in vivo activity [3].

c-Met inhibition VEGFR2 inhibition Dual kinase inhibitor Tumor xenograft In vivo efficacy

Thieno[3,2-b]pyridin-2-ylmethanamine: Validated Research Applications Based on Quantitative Evidence


Src Kinase Inhibitor Lead Optimization: C-2 Methanamine as Validated Potency-Preserving Handle

This compound is optimally deployed as a C-2 building block in Src kinase inhibitor optimization campaigns. The methanamine group provides a reactive handle for amide coupling or reductive amination while preserving inhibitory activity, as established by SAR studies showing that para-aminomethyl substituents on the C-2 phenyl group retain Src kinase potency [1]. Researchers can confidently utilize this building block to introduce diversity elements without the potency penalty observed with direct amino substitution [2].

VEGFR-2 Type II Kinase Inhibitor Synthesis: Meta-Position Thioether Linker Strategy

This compound is suitable for synthesizing type II VEGFR-2 kinase inhibitors utilizing the 7-position thioether linkage strategy. The thieno[3,2-b]pyridine core enables meta-substituted arylurea derivatives to achieve IC50 values of 10-28 nM in enzymatic assays and functional antiangiogenic activity in HUVEC models at 1.0-2.5 μM concentrations [1]. The methanamine handle at the 2-position can be elaborated independently of the 7-position thioether modifications, enabling parallel SAR exploration [2].

Dual c-Met/VEGFR2 Inhibitor Development: In Vivo-Translatable Scaffold

The thieno[3,2-b]pyridine core, derivatized from this methanamine building block, is validated for dual c-Met/VEGFR2 inhibitor programs requiring in vivo efficacy. N3-arylmalonamide derivatives based on this scaffold achieve low nanomolar in vitro IC50 values and demonstrate in vivo activity in human tumor xenograft models [1]. The methanamine functionality at the 2-position provides a vector for installing malonamide or related warheads essential for dual kinase inhibition [2].

Highly Selective Kinase Inhibitor Discovery: Hinge-Weak Binding Scaffold for Underexplored Kinases

This building block is ideally suited for programs targeting underexplored kinases where selectivity is critical, including Haspin, CDKLs, and TAF1L [1]. The weak hinge interaction inherent to the thieno[3,2-b]pyridine core enables variable binding modes that maintain high kinome-wide selectivity, a mechanistic advantage over classical strong hinge binders [2]. Compounds derived from this scaffold can achieve quality chemical probe criteria suitable for in vivo applications, as demonstrated by the Haspin-selective probe MU1920 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-b]pyridin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.